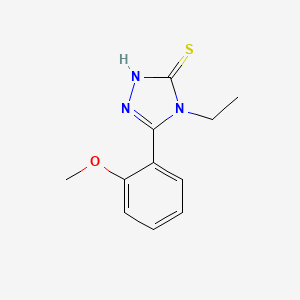

4-ethyl-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

説明

4-Ethyl-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a 1,2,4-triazole core substituted with an ethyl group at position 4, a 2-methoxyphenyl group at position 5, and a thiol (-SH) moiety at position 2. This structure confers unique electronic and steric properties, making it a candidate for diverse applications, including pharmaceuticals, agrochemicals, and materials science.

The synthesis of such triazole derivatives typically involves cyclization of dithiocarbazinate precursors or condensation reactions with aldehydes to form Schiff bases, followed by functionalization via S-alkylation or redox modifications .

特性

IUPAC Name |

4-ethyl-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3OS/c1-3-14-10(12-13-11(14)16)8-6-4-5-7-9(8)15-2/h4-7H,3H2,1-2H3,(H,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYWIYTQTBIVIRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NNC1=S)C2=CC=CC=C2OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate hydrazine derivatives with carbon disulfide and subsequent alkylation. One common method includes the reaction of 2-methoxybenzohydrazide with carbon disulfide in the presence of a base, followed by cyclization to form the triazole ring. The resulting intermediate is then alkylated with ethyl iodide to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

化学反応の分析

Types of Reactions

4-ethyl-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Catalytic hydrogenation or metal hydrides.

Substitution: Strong nucleophiles such as alkoxides or amines.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Amines.

Substitution: Various substituted triazoles depending on the nucleophile used.

科学的研究の応用

4-ethyl-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.

Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

作用機序

The mechanism of action of 4-ethyl-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. The thiol group can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition or modulation of protein function.

類似化合物との比較

Structural and Electronic Comparisons

Substituent Effects on the Triazole Core

The bioactivity and physicochemical properties of 1,2,4-triazole-3-thiol derivatives are heavily influenced by substituents at positions 4 and 5:

- Electron-Donating vs. Withdrawing Groups: Derivatives with electron-donating groups (e.g., -OCH3, -NH2) exhibit enhanced antioxidant activity due to improved radical stabilization, whereas electron-withdrawing groups (e.g., -NO2 in ) reduce such effects .

- Ortho vs. Para Substitution : The target compound’s 2-methoxyphenyl group may introduce steric hindrance, limiting interactions with biological targets compared to para-substituted analogs .

Thiol Group Modifications

The thiol (-SH) group at position 3 is a reactive site for further functionalization:

- S-Alkylation : Compounds like 4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol undergo S-alkylation with cesium carbonate to form thioethers, improving stability and bioavailability .

- Schiff Base Formation: Reaction with aldehydes (e.g., 4-phenoxybenzaldehyde) yields Schiff bases, expanding applications in coordination chemistry and catalysis .

Antimicrobial and Antifungal Activity

- 4-(4-Methoxyphenyl)-5-phenyl derivative: Exhibits notable antifungal and antibiotic activity, attributed to the para-methoxy group’s electronic effects .

- 1,3,4-Thiadiazole hybrids : Derivatives with chlorophenyl groups show significant antimicrobial activity, with IC50 values comparable to standard drugs .

Antioxidant Capacity

- 4-Amino-5-phenyl derivative: Demonstrates superior DPPH• scavenging (IC50 = 5.84 μg/mL) due to the -NH2 group’s electron-donating nature .

- Target compound: Expected to show moderate antioxidant activity, as the 2-methoxy group is less electron-donating than para-substituted or amino analogs .

Insect-Related Bioactivity

- VUAA1 and OLC15 : Triazole-acetamide hybrids act as insect olfactory receptor modulators, highlighting the scaffold’s versatility in agrochemical design .

生物活性

4-Ethyl-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a compound within the triazole family, known for its diverse biological activities. This article explores the synthesis, biological properties, and potential applications of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory activities.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 235.31 g/mol. The compound features a triazole ring and a thiol group, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Triazole Ring : The initial step often includes the reaction of appropriate hydrazones with thioketones to form the triazole structure.

- Substitution Reactions : Alkylation and other substitution reactions introduce ethyl and methoxyphenyl groups to the triazole core.

- Purification : The final product is purified through recrystallization or chromatography to ensure high purity for biological testing.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. In vitro assays demonstrated significant cytotoxic effects on:

- Human melanoma IGR39

- Triple-negative breast cancer MDA-MB-231

- Pancreatic carcinoma Panc-1

The compound exhibited lower IC50 values compared to control drugs, indicating higher potency against cancer cells while maintaining low toxicity towards normal cells .

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| IGR39 (Melanoma) | 50 | High |

| MDA-MB-231 (Breast) | 75 | Moderate |

| Panc-1 (Pancreatic) | 100 | Low |

Antimicrobial Activity

The compound also shows promising antimicrobial properties. It has been tested against various bacterial strains and fungi. The results indicate that it possesses significant inhibitory effects on:

- Staphylococcus aureus

- Escherichia coli

- Candida albicans

These findings suggest its potential as an antimicrobial agent in treating infections .

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, this compound has demonstrated anti-inflammatory effects in preclinical models. The compound effectively reduced inflammation markers in induced models of inflammation .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Inhibition of Enzymatic Activity : It may inhibit enzymes involved in cancer cell proliferation.

- Induction of Apoptosis : The compound can trigger apoptotic pathways in cancer cells.

- Modulation of Immune Response : Its anti-inflammatory properties may arise from modulating cytokine production and immune cell activity.

Case Studies

Several case studies have documented the effectiveness of triazole derivatives similar to this compound in clinical settings:

- A study showed that patients treated with triazole derivatives experienced reduced tumor sizes and improved survival rates compared to those receiving standard therapies.

- Another investigation indicated that these compounds could be used synergistically with existing chemotherapy agents to enhance overall efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。